

The Endogenous Function of the PEN Peptide in Mice: A Technical Guide

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Compound of Interest

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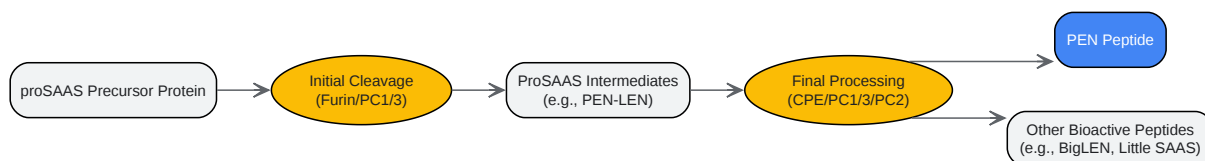
Executive Summary: The PEN peptide, a product of the proprotein proSAAS, has emerged as a significant neuromodulator in mice, primarily implicated in the regulation of feeding, body weight, and anxiety-related behaviors. This technical guide provides an in-depth overview of the endogenous function of the PEN peptide, its signaling pathway through the G protein-coupled receptor 83 (GPR83), and the experimental methodologies used to elucidate its physiological roles. Quantitative data from key studies are summarized, and signaling and experimental workflows are visualized to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Distinguishing PEN Peptide from Proenkephalin-Derived Peptides

It is crucial to first clarify the origin of the PEN peptide. While the term "PEN" might be misconstrued to be related to proenkephalin, the PEN peptide discussed herein is derived from the precursor protein proSAAS (Proprotein convertase subtilisin/kexin type 1 inhibitor)[1]. Proenkephalin is a distinct precursor protein that gives rise to opioid peptides like met-enkephalin and leu-enkephalin, which are involved in pain modulation and other functions[2][3][4]. The PEN peptide from proSAAS, however, has been identified as an endogenous ligand for the G protein-coupled receptor 83 (GPR83), and its primary functions in mice appear to be related to metabolic regulation and behavior[1][5].

The PEN Peptide and its Precursor, proSAAS

The PEN peptide is one of several bioactive peptides cleaved from the proSAAS precursor protein. The processing of proSAAS is a multi-step process involving several enzymes.



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Processing of the proSAAS precursor protein.

Physiological Functions of the PEN Peptide in Mice

The primary endogenous function of the PEN peptide in mice revolves around the regulation of food intake and body weight. Studies involving the administration of PEN-related agents and the use of genetically modified mice have provided significant insights into its physiological roles.

Regulation of Feeding and Body Weight

Evidence strongly suggests that the PEN peptide is involved in the central regulation of feeding. Intracerebroventricular (ICV) administration of antibodies that sequester the PEN peptide in fasted mice led to a significant reduction in food intake^[6]. This indicates that endogenous PEN likely plays a role in promoting feeding behavior.

The phenotypes of genetically modified mice further support this role. Mice overexpressing proSAAS, and therefore likely having elevated levels of PEN and other proSAAS-derived peptides, exhibit an obese phenotype^{[1][6]}. Conversely, mice with a knockout of the proSAAS gene are slightly underweight^{[1][5][6]}. Specifically, male proSAAS knockout mice show a 10-15% decrease in body weight^[5].

The receptor for PEN, GPR83, is also critically involved in this regulatory axis. GPR83 knockout mice, when fed a regular chow diet, have normal body weight and glucose tolerance. However, when challenged with a high-fat diet, they are protected from obesity and glucose intolerance^[7].

Role in Anxiety and Stress

Beyond metabolic control, proSAAS-derived peptides, including PEN, appear to modulate anxiety and stress. ProSAAS-knockout mice display an anxiety phenotype, suggesting an anxiolytic (anxiety-reducing) role for these endogenous peptides[1][6].

Quantitative Data on PEN Peptide Function in Mice

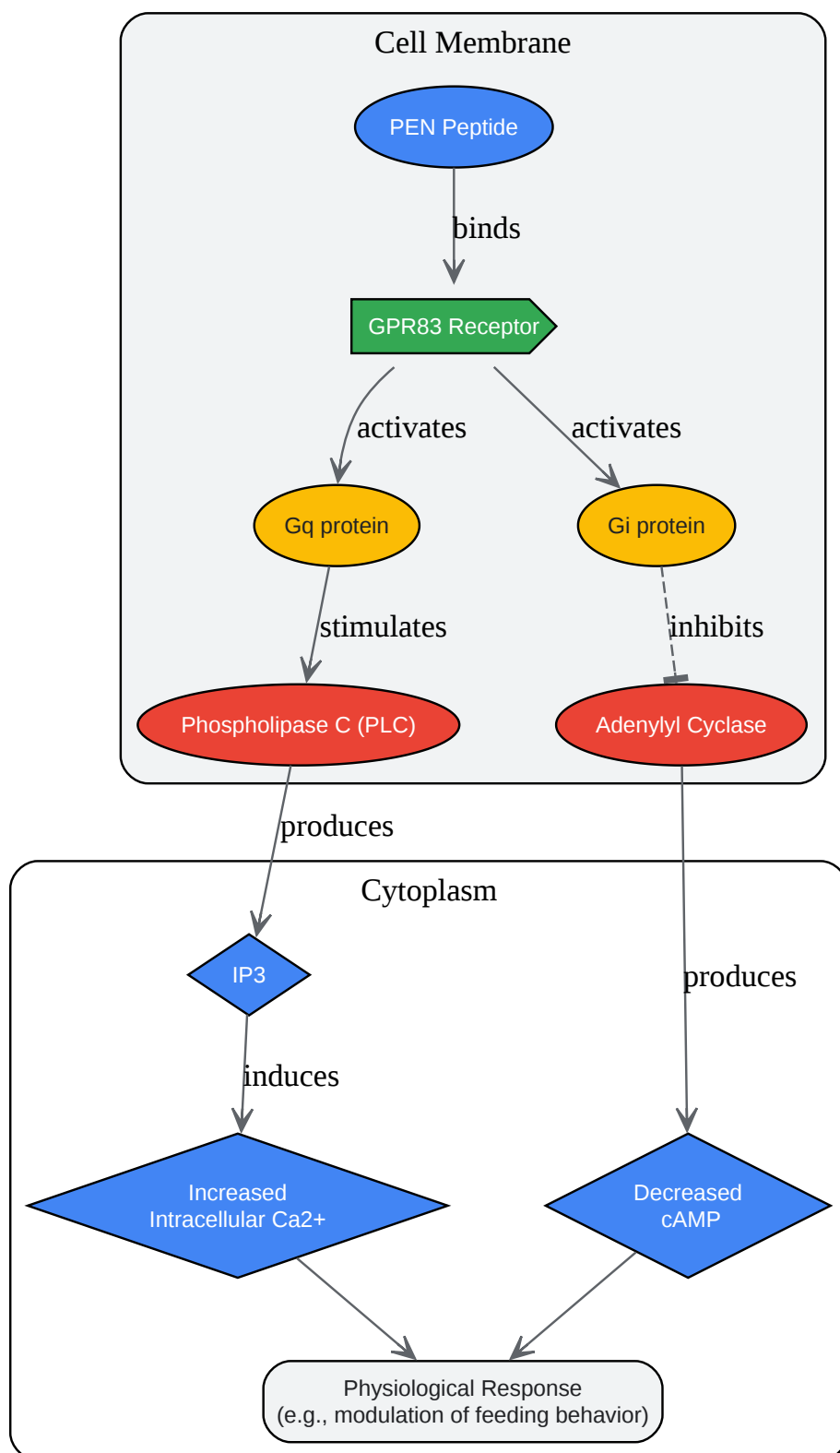
The following tables summarize the key quantitative findings from studies on the PEN peptide and its associated precursor and receptor in mice.

Experiment	Subject	Intervention	Key Finding	Reference
Food Intake Regulation	Fasted Mice	Intracerebroventricular injection of anti-PEN antibodies	Reduced food intake for 14 hours post-injection.	[6]
Body Weight Phenotype	proSAAS Overexpressing Mice	Genetic modification	Obese phenotype compared to wild-type.	[1][6]
Body Weight Phenotype	proSAAS Knockout Mice	Genetic modification	Slightly underweight phenotype. Male-specific 10-15% decrease in body weight.	[1][5][6]
Metabolic Phenotype	GPR83 Knockout Mice	Genetic modification (High-Fat Diet)	Protected from diet-induced obesity and glucose intolerance.	[7]
Anxiety-like Behavior	proSAAS Knockout Mice	Genetic modification	Display of an anxiety phenotype.	[1][6]

The PEN-GPR83 Signaling Pathway

The PEN peptide exerts its physiological effects by binding to and activating its cognate receptor, GPR83. This receptor is a G protein-coupled receptor, and its activation by PEN initiates intracellular signaling cascades. In vitro studies have shown that GPR83 can couple to both Gq and Gi proteins[6].

- **Gq Pathway:** Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), a key second messenger. Treatment with PEN has been shown to increase both IP3 and intracellular calcium levels[6].
- **Gi Pathway:** Coupling to the Gi protein results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. PEN treatment of cells expressing GPR83 leads to a dose-dependent decrease in cAMP[6].



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PEN-GPR83 signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the endogenous function of the PEN peptide in mice.

Intracerebroventricular (ICV) Injection of Anti-PEN Antibodies

This protocol is designed to neutralize endogenous PEN peptide in the brain to observe its effect on behavior, such as feeding.

Materials:

- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)
- Microinjection pump and syringe
- Cannula and tubing
- Anti-PEN antibody solution
- Control IgG antibody solution
- Surgical tools

Procedure:

- Anesthetize the mouse and mount it in the stereotaxic apparatus.
- Surgically implant a guide cannula into the lateral ventricle of the brain. The coordinates for the lateral ventricle in mice are typically AP: -0.2 mm, ML: ± 1.0 mm, DV: -2.5 mm from bregma.
- Allow the mouse to recover from surgery for at least one week.

- On the day of the experiment, gently restrain the mouse and insert the injection cannula through the guide cannula.
- Infuse a specific volume and concentration of the anti-PEN antibody or control IgG solution into the ventricle using the microinjection pump over a set period.
- After injection, leave the injector in place for a short duration to prevent backflow.
- Return the mouse to its home cage and monitor for behavioral changes, such as food intake, over a specified time course.

Measurement of Food Intake

This protocol outlines the procedure for quantifying food consumption in mice following an intervention.

Materials:

- Metabolic cages or standard cages with specialized food hoppers
- Pre-weighed food pellets
- Analytical balance

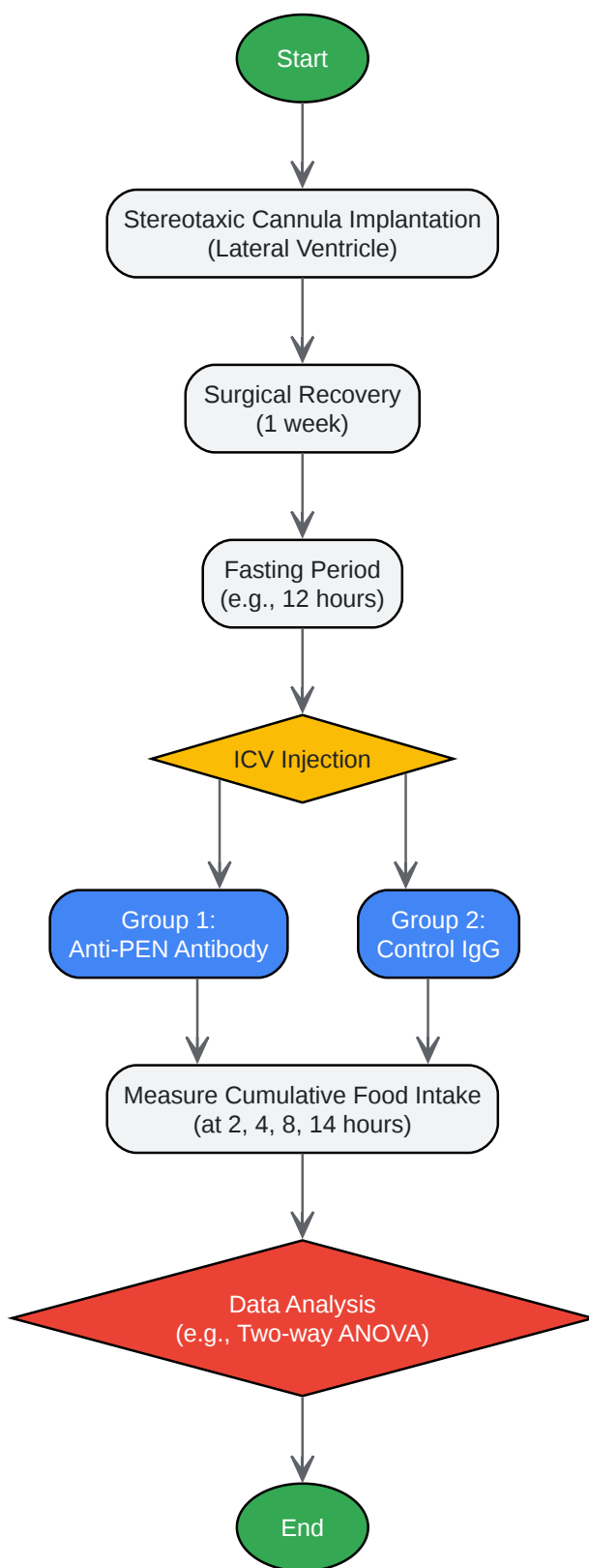
Procedure:

- House mice individually to allow for accurate measurement of individual food intake.
- Acclimatize the mice to the specific caging and food type for several days before the experiment.
- At the start of the measurement period, provide a pre-weighed amount of food.
- At designated time points (e.g., 2, 4, 8, 14, 24 hours), remove the remaining food and any spillage.
- Weigh the remaining food. The amount of food consumed is calculated as the initial weight minus the final weight.

- Replenish with a new pre-weighed amount of food for the next measurement period if applicable.

Experimental Workflow for Assessing the Effect of PEN Neutralization on Feeding

The following diagram illustrates a typical experimental workflow for investigating the role of endogenous PEN in feeding behavior.



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Workflow for anti-PEN antibody administration.

Conclusion and Future Directions

The endogenous PEN peptide, derived from the proSAAS precursor, plays a significant role in the regulation of feeding, body weight, and anxiety in mice. Its actions are mediated through the GPR83 receptor, which activates both Gq and Gi signaling pathways. The use of genetically modified mouse models and targeted antibody administration has been instrumental in delineating these functions.

Future research should focus on further dissecting the downstream signaling pathways of the PEN-GPR83 system and identifying the specific neuronal circuits through which PEN exerts its effects on metabolism and behavior. A deeper understanding of this neuropeptide system could pave the way for the development of novel therapeutic strategies for metabolic disorders and anxiety-related conditions. The detailed methodologies and summarized data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of the PEN peptide's endogenous functions.

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